molecular formula C13H8BrClFNO2 B2661004 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide CAS No. 663152-26-9

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide

Cat. No.: B2661004
CAS No.: 663152-26-9
M. Wt: 344.56
InChI Key: IACIEELCBUGESW-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzoic acid and 3-chloro-4-fluoroaniline.

    Coupling Reaction: The key step involves the coupling of 5-bromo-2-hydroxybenzoic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and fluorine).

    Oxidation and Reduction: The hydroxyl group in the benzamide structure can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki coupling; palladium catalysts and alkenes for Heck coupling.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce quinones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of halogenated benzamides with biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to biological targets through halogen bonding interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 5-Bromo-N-(3-chloro-4-fluorophenyl)pyridin-2-amine
  • 5-Bromo-N-(3-chloro-4-fluorophenyl)benzo[b]thiophene-2-carboxamide

Comparison:

  • Structural Differences: While these compounds share similar halogenated phenyl groups, their core structures differ (benzamide vs. pyridine vs. benzo[b]thiophene).
  • Reactivity: The presence of different functional groups (hydroxyl vs. amine vs. carboxamide) can influence their reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its structure. For example, the benzamide derivative may be more suitable for medicinal applications, while the pyridine and benzo[b]thiophene derivatives may find use in materials science.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-11(16)10(15)6-8/h1-6,18H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACIEELCBUGESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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